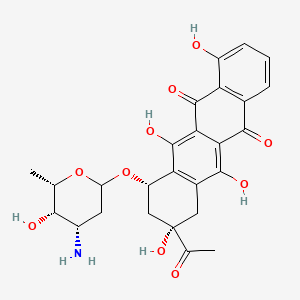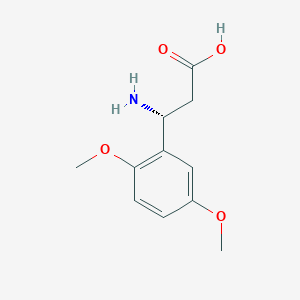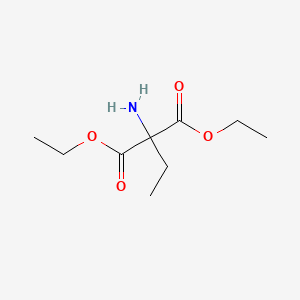
Diethyl 2-amino-2-ethylmalonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-amino-2-ethylmalonate: is an organic compound with the molecular formula C9H17NO4. It is a derivative of malonic acid and is commonly used as an intermediate in organic synthesis. This compound is known for its versatility in forming various chemical products, making it valuable in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethyl 2-amino-2-ethylmalonate can be synthesized through the alkylation of diethyl malonate with ethylamine. The reaction typically involves the use of a base such as sodium ethoxide in ethanol to form the enolate ion, which then reacts with ethylamine to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves similar alkylation reactions but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl 2-amino-2-ethylmalonate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions:
Bases: Sodium ethoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Substituted Malonates: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis of ester groups.
Applications De Recherche Scientifique
Chemistry: Diethyl 2-amino-2-ethylmalonate is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a precursor for the synthesis of amino acids and peptides, which are essential for studying protein functions and interactions .
Medicine: The compound is used in the development of drugs, particularly those targeting metabolic pathways and enzyme inhibitors .
Industry: In the industrial sector, this compound is utilized in the production of polymers, resins, and other materials .
Mécanisme D'action
The mechanism by which diethyl 2-amino-2-ethylmalonate exerts its effects involves its ability to act as a nucleophile in various chemical reactions. The amino group can participate in nucleophilic substitution reactions, while the ester groups can undergo hydrolysis to form carboxylic acids. These reactions are facilitated by the presence of suitable reagents and conditions .
Comparaison Avec Des Composés Similaires
Diethyl malonate: A precursor to diethyl 2-amino-2-ethylmalonate, used in similar synthetic applications.
Diethyl 2-ethylmalonate: Lacks the amino group, making it less versatile in certain reactions.
Diethyl 2-amino-2-methylmalonate: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both amino and ester functional groups, allowing it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and various research applications .
Propriétés
IUPAC Name |
diethyl 2-amino-2-ethylpropanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-4-9(10,7(11)13-5-2)8(12)14-6-3/h4-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLYAVNOAWJHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)(C(=O)OCC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

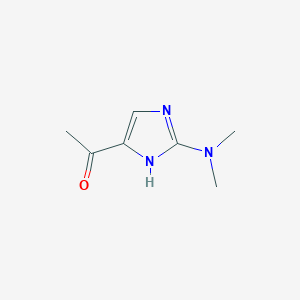


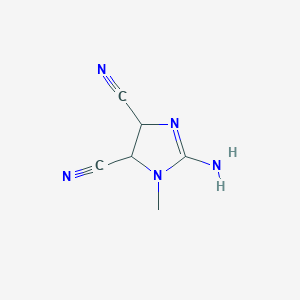

![Bicyclo[2.2.1]heptane-2,6-diol](/img/structure/B12828313.png)
![(R)-3-(4-((2-Amino-1-methyl-1H-benzo[d]imidazol-4-yl)oxy)-3,5-dimethoxybenzamido)-2-(((benzyloxy)carbonyl)amino)propanoic acid](/img/structure/B12828316.png)
![4-Methoxypyrazolo[1,5-a]pyridine-3-carbohydrazide](/img/structure/B12828321.png)

